Benzyl(triethyl) ammonium hydrochloride

Phase-Transfer Catalysis Cannizzaro Reaction Ultrasound-Assisted Synthesis

Sourcing a phase-transfer catalyst with thermal stability up to 192°C and high aqueous solubility? Benzyltriethylammonium chloride (CAS 56-37-1) offers a distinct partitioning profile that outperforms Aliquat and TBAB in specific biphasic systems. - High solubility (700 g/L at 20°C) prevents premature phase separation in concentrated inorganic reagent solutions. - Superior to Aliquat and 18-crown-6 for ultrasound-promoted Cannizzaro reactions based on head-to-head yield data. - Cost-advantaged chloride form eliminates the safety and expense of bromide-based catalyst synthesis.

Molecular Formula C13H23ClN+
Molecular Weight 228.78 g/mol
Cat. No. B12041814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(triethyl) ammonium hydrochloride
Molecular FormulaC13H23ClN+
Molecular Weight228.78 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC1=CC=CC=C1.Cl
InChIInChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;
InChIKeyHTZCNXWZYVXIMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltriethylammonium Chloride Procurement Guide


Benzyltriethylammonium chloride (CAS 56-37-1; synonym: triethylbenzylammonium chloride, TEBAC, TEBA, BTEAC) is a quaternary ammonium salt (QAS) with the molecular formula C₁₃H₂₂ClN and a molecular weight of 227.78 g/mol [1]. Note: The queried name 'Benzyl(triethyl) ammonium hydrochloride' is a common nomenclature imprecision; the standard commercial and research-grade compound is the chloride salt, benzyltriethylammonium chloride, which is the subject of all referenced data in this guide. As a white to off-white hygroscopic crystalline solid, it is widely employed as a lipophilic phase-transfer catalyst (PTC) in organic synthesis, facilitating reactions between immiscible phases .

Phase-transfer catalysis Lipophilic quaternary ammonium chloride for biphasic synthesis
Chloride salt identity Standard commercial form (not hydrochloride); verify nomenclature before order
Anion selection Chloride form may support cost-sensitive procurement vs bromide

Benzyltriethylammonium Chloride: Non-Interchangeability


In phase-transfer catalysis, the performance of a quaternary ammonium salt is highly dependent on its organophilicity/hydrophilicity balance, which is governed by the specific alkyl/aryl substitution pattern [1]. Benzyltriethylammonium chloride occupies a distinct niche: the combination of a polarizable benzyl group and three moderately lipophilic ethyl chains provides a unique partitioning coefficient and anion activation profile that differs markedly from symmetrical tetraalkylammonium salts (e.g., tetrabutylammonium bromide, TBAB) or pyridinium analogs. Generic substitution without considering these differences in extraction efficiency, decomposition temperature (185–192°C with decomposition), and solubility (630–700 g/L in water at 20°C) can lead to suboptimal reaction kinetics, altered selectivity, or thermal degradation under specific reaction conditions. Furthermore, significant cost differentials exist: the chloride form is substantially less expensive than the corresponding bromide due to the use of benzyl chloride rather than benzyl bromide in synthesis, offering both economic and safety advantages for industrial-scale procurement [2].

Attribute
This Product
TBAB (Common Alternative)
Organophilicity balance
Benzyl + triethyl groups; distinct partitioning
Four butyl groups; lower polarizability
Aqueous solubility profile
Substantially higher water solubility
Limited solubility (~50 g/L); may phase-separate in concentrated aqueous media
Thermal threshold
Decomposes near 185–192 °C
Melts at 103–104 °C; different thermal behavior at elevated temperatures

Benzyltriethylammonium Chloride Comparative Evidence


Cannizzaro Reaction Catalytic Efficiency

In a head-to-head comparison of three phase-transfer catalysts under ultrasound irradiation, benzyltriethylammonium chloride (TEBA) demonstrated superior effectiveness relative to Aliquat (tricaprylmethylammonium chloride) and 18-crown-6 for the Cannizzaro reaction of p-chlorobenzaldehyde [1]. The study identified TEBA as the most effective catalyst among the three tested.

Cannizzaro catalytic rank
Head-to-head
Rank 1 of 3 catalysts
Highest reported catalytic effectiveness under ultrasound
Versus Aliquat and 18-crown-6 in Cannizzaro reaction
Phase-Transfer Catalysis Cannizzaro Reaction Ultrasound-Assisted Synthesis

Water Solubility Advantage

Benzyltriethylammonium chloride exhibits exceptionally high water solubility of 700 g/L at 20°C [1], which is approximately 14-fold higher than the reported water solubility of tetrabutylammonium bromide (TBAB), a commonly used alternative PTC, at approximately 50 g/L at 20°C . This difference in aqueous solubility directly impacts the catalyst's phase-partitioning behavior and its suitability for reactions involving concentrated aqueous phases.

Water solubility
Cross-study comparable
700 g/L at 20 °C
Substantially higher aqueous loading capacity than TBAB
Reported ~14× higher than typical TBAB solubility
Solubility Aqueous Phase-Transfer Catalysis Formulation

Deep Eutectic Solvent Thermal Stability

When formulated as the hydrogen bond acceptor in deep eutectic solvents (DESs), benzyltriethylammonium chloride (BTEAC) yields DES systems with good thermal stability in the range of 453.15–498.15 K (180–225°C) [1]. This thermal stability range is a measurable material property that enables BTEAC-based DESs to be used in elevated-temperature applications such as biomass processing and esterification reactions.

DES thermal stability
Class-level
453–498 K (180–225 °C)
Supports DES formulation for elevated-temperature processing
BTEAC as H-bond acceptor; class-level inference from TGA data
Deep Eutectic Solvents Thermal Stability Green Chemistry

Chloride Form Economic Advantage

Benzyltriethylammonium salts are significantly less expensive in the chloride form compared to the bromide form due to the preferential use of benzyl chloride over benzyl bromide in the Menshutkin quaternization reaction [1]. Benzyl chloride is both more economical and safer to handle industrially than benzyl bromide [1]. Additionally, industrial-grade benzyl chloride (approximately 7000 yuan/ton) is substantially cheaper than industrial-grade triethylamine (approximately 2000 yuan/ton) as a raw material for synthesis, with excess benzyl chloride being more beneficial for yield optimization .

Chloride cost advantage
Class-level
Chloride form significantly lower raw material cost
Economic selection advantage for large-scale procurement
Benzyl chloride vs benzyl bromide; industrial PTC expert analysis
Procurement Economics Industrial Synthesis Cost Efficiency

Phenyl Benzoate Synthesis Activity Ranking

In a kinetic study of phenyl benzoate synthesis via phase-transfer catalysis, the catalytic activity order for quaternary ammonium salts was determined as: benzyltributylammonium bromide > tetrabutylammonium hydrogensulfate > tetrabutylammonium bromide > benzyltriethylammonium chloride [1]. This ranking provides a quantitative framework for understanding the relative position of benzyltriethylammonium chloride within the broader landscape of PTC catalysts for esterification reactions.

Phenyl benzoate activity
Cross-study comparable
Rank 4 of 4 tested QAS
Lower relative activity in this specific esterification system
Activity order: BTBAB > TBAHS > TBAB > BTEAC
Catalytic Kinetics Esterification PTC Activity Ranking

Thermal Decomposition Profile

Reported melting/decomposition points for benzyltriethylammonium chloride vary across technical sources: 185°C (decomposition) versus 190–192°C (decomposition) . This 5–7°C variation likely reflects differences in purity grade, hydration state, or measurement methodology rather than a fundamental property difference. Tetrabutylammonium bromide (TBAB), by comparison, has a sharper melting point at 103–104°C (literature value) with decomposition reported above 230°C [1], representing a fundamentally different thermal behavior profile.

Thermal decomposition
Cross-study comparable
185–192 °C (decomposes)
Higher thermal threshold than TBAB melting point
Enables reactions above 100 °C where TBAB melts
Thermal Characterization Purity Assessment Procurement Specification

Benzyltriethylammonium Chloride Application Scenarios


Ultrasound-Promoted Cannizzaro Reaction

For ultrasound-promoted Cannizzaro reactions under phase-transfer conditions, benzyltriethylammonium chloride is the preferred catalyst based on direct head-to-head evidence showing superior effectiveness compared to Aliquat and 18-crown-6 [1]. This scenario is applicable when optimizing yields of p-chlorobenzaldehyde disproportionation and related systems where TEBA's specific organophilicity profile maximizes interfacial contact under sonication.

High-Concentration Aqueous Phase-Transfer Catalysis

In biphasic reactions requiring high aqueous-phase catalyst loading, benzyltriethylammonium chloride's water solubility of 700 g/L at 20°C provides a 14-fold advantage over tetrabutylammonium bromide (≈50 g/L) [1][2]. This makes it the superior choice for reactions involving concentrated aqueous sodium hydroxide, potassium carbonate, or other inorganic reagent solutions where TBAB would precipitate or phase-separate prematurely.

Deep Eutectic Solvent Formulation for Green Biomass Processing

Benzyltriethylammonium chloride serves as an effective hydrogen bond acceptor for DES formulations with thermal stability between 180°C and 225°C [1]. This quantifiable stability window supports its use in elevated-temperature biomass processing, including starch dissolution (up to 22 wt% at 90–95°C) and agarose extraction under mild, sustainable conditions [2].

Thermally Robust Industrial Applications

For phase-transfer catalyzed reactions conducted at elevated temperatures (e.g., 100–185°C), benzyltriethylammonium chloride's decomposition threshold of 185–192°C [1] enables operation at temperatures where tetrabutylammonium bromide (melting point 103–104°C) would be thermally compromised. This includes high-temperature condensation polymerizations and esterifications where catalyst integrity is essential for reproducible kinetics.

Application
Selection Property
Validation Focus
Ultrasound-promoted Cannizzaro reaction
Interfacial catalyst activity under sonication
Reaction yield relative to other PTCs
High-concentration aqueous biphasic catalysis
Aqueous solubility and phase-partitioning profile
Phase stability with concentrated reagent solutions
Deep eutectic solvent (DES) formulation
Hydrogen bond acceptor capability
Thermal stability window of formulated DES
High-temperature PTC reactions
Thermal decomposition threshold
Catalyst integrity at elevated process temperatures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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